molecular formula C10H9NO4 B8284716 2-Methyl-6-nitrochroman-4-one

2-Methyl-6-nitrochroman-4-one

Cat. No. B8284716
M. Wt: 207.18 g/mol
InChI Key: VYVWFTZSJMVSME-UHFFFAOYSA-N
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Patent
US04853410

Procedure details

A mixture of 31.2 g (139 mmol) 3-(4-nitrophenoxy)butyric acid, 139 ml methanesulfonic acid and 7 g phosphorus pentoxide was heated on the steam bath for 1.75 hours. The reaction was cooled to 23° C., poured onto 500 ml ice-water mixture and extracted with 2×200 ml diethyl ether. The combined organic extracts were washed with 2×150 ml 1N sodium hydroxide, clarified by filtration, washed with 2×50 ml water and 100 ml brine, dried over magnesium sulfate and concentrated in vacuo to give the crude product as a yellow solid, 2.9 g (10%). Recrystallization from methylene chloride and isopropyl ether gave 1.35 g (4.7%) golden platelets, m.p. 144°-145° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[CH3:14][CH:9]1[CH2:10][C:11](=[O:13])[C:6]2[C:7](=[CH:15][CH:16]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[O:8]1

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC(CC(=O)O)C)C=C1
Name
Quantity
139 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
7 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 1.75 hours
Duration
1.75 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×200 ml diethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 2×150 ml 1N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
clarified by filtration
WASH
Type
WASH
Details
washed with 2×50 ml water and 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1OC2=CC=C(C=C2C(C1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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